molecular formula C10H11N3 B2779023 N-methyl-2-(1H-pyrazol-1-yl)aniline CAS No. 1342434-23-4

N-methyl-2-(1H-pyrazol-1-yl)aniline

Cat. No. B2779023
CAS RN: 1342434-23-4
M. Wt: 173.219
InChI Key: VMEHCRDWASMNDV-UHFFFAOYSA-N
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Description

“N-methyl-2-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 956533-57-6 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 2-(1H-pyrazol-1-ylmethyl)aniline .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “N-methyl-2-(1H-pyrazol-1-yl)aniline”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1H-pyrazol-1-yl)aniline” is represented by the InChI code: 1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 .


Chemical Reactions Analysis

The pyrazole-based ligands, including “N-methyl-2-(1H-pyrazol-1-yl)aniline”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

It is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for “N-methyl-2-(1H-pyrazol-1-yl)aniline” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “N-methyl-2-(1H-pyrazol-1-yl)aniline” and other pyrazole-based ligands include further developments in catalytic processes relating to catecholase activity . They can also be used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Mechanism of Action

Target of Action

N-methyl-2-(1H-pyrazol-1-yl)aniline is a complex compound that can interact with various targets. It has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with boron reagents, which are key components in SM coupling .

Mode of Action

It’s known that the compound can form intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that the compound may interact with its targets through hydrogen bonding, which can lead to changes in the targets’ structure and function .

Biochemical Pathways

It’s suggested that the compound may be involved in the nad+ salvage pathway, as it has been found to show potent nampt activity . NAMPT (Nicotinamide phosphoribosyltransferase) catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

It’s known that the compound shows potent nampt activity, suggesting that it may be well-absorbed and distributed in the body

Result of Action

It’s suggested that the compound may have antipromastigote activity, as it has been found to show potent in vitro antipromastigote activity . This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .

Action Environment

The action of N-methyl-2-(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other molecules, such as boron reagents in the case of SM coupling . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

N-methyl-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHCRDWASMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(1H-pyrazol-1-yl)aniline

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